Product packaging for 1-Cyclopropyl-3-methylpiperazine(Cat. No.:)

1-Cyclopropyl-3-methylpiperazine

Cat. No.: B13241339
M. Wt: 140.23 g/mol
InChI Key: IQEDRJJKXCQPMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-3-methylpiperazine (CAS 1368784-60-4) is a synthetic, organic compound featuring a piperazine ring substituted with a cyclopropyl group on one nitrogen atom and a methyl group on a carbon atom of the ring. This structure incorporates two privileged motifs in medicinal chemistry: the piperazine ring and the cyclopropane fragment. The piperazine ring is a common feature in numerous biologically active compounds and approved drugs, often used to optimize pharmacokinetic properties, serve as a linker, or act as a scaffold to position pharmacophoric groups in three-dimensional space . The cyclopropyl group is a high-value structural component known to enhance metabolic stability, increase affinity between drugs and their target receptors, and improve the overall drug-like properties of a molecule . As a building block, this compound is valuable for research and development in various therapeutic areas. Piperazine derivatives are prominently featured in FDA-approved pharmaceuticals, including kinase inhibitors for oncology, receptor modulators for central nervous system disorders, and antiviral agents . The specific substitution pattern of this compound makes it a versatile synthon for constructing more complex molecules via further functionalization, making it of significant interest for drug discovery programs and chemical synthesis. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2 B13241339 1-Cyclopropyl-3-methylpiperazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

1-cyclopropyl-3-methylpiperazine

InChI

InChI=1S/C8H16N2/c1-7-6-10(5-4-9-7)8-2-3-8/h7-9H,2-6H2,1H3

InChI Key

IQEDRJJKXCQPMH-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1)C2CC2

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Cyclopropyl 3 Methylpiperazine and Its Precursors

Established Synthetic Routes to 1-Cyclopropyl-3-methylpiperazine

The traditional synthesis of this compound often involves multi-step approaches that utilize N-Boc-piperazine and cyclopropane-derived intermediates. These methods, while established, are continuously being refined to enhance efficiency and product quality.

Multi-Step Approaches via N-Boc-Piperazine and Cyclopropane-Derived Intermediates

A common pathway to this compound begins with the protection of a piperazine (B1678402) nitrogen atom with a tert-butoxycarbonyl (Boc) group. This protecting group strategy allows for selective reactions at the unprotected nitrogen, followed by deprotection to yield the final product.

The initial step in this synthetic sequence involves the acylation of N-Boc-piperazine with cyclopropanecarbonyl chloride. google.com This reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or dichloroethane, in the presence of a base like triethylamine (B128534) or pyridine (B92270). google.com The reaction temperature is maintained between 0-10 °C to control the exothermic nature of the reaction and minimize side products. google.com Following the reaction, an aqueous workup is performed to isolate the organic phase, which is then concentrated to yield the solid 4-(cyclopropanecarbonyl)piperazine-1-carboxylic acid tert-butyl ester. google.com

Another approach involves the reaction of piperazine with cyclopropane (B1198618) carbonyl chloride in the presence of acetic acid at 40 °C to produce cyclopropyl(piperazin-1-yl)methanone. researchgate.net This intermediate can then be coupled with other molecules. For instance, it has been used in the synthesis of Olaparib, a PARP inhibitor, by coupling it with 5-bromo-2-fluorobenzoic acid. researchgate.net

The use of coupling agents like HBTU and DIPEA in a solvent such as DMF at room temperature has also been reported for the synthesis of (4-(5-bromo-2-fluorobenzoyl)piperazin-1-yl)(cyclopropyl)methanone. researchgate.net

Table 1: Reaction Conditions for the Formation of 4-(Cyclopropanecarbonyl)piperazine-1-carboxylic Acid Derivatives

ReactantsReagentsSolventTemperatureYieldReference
N-Boc-piperazine, Cyclopropanecarbonyl chlorideTriethylamine or PyridineDichloromethane or Dichloroethane0-10 °CNot specified google.com
Piperazine, Cyclopropane carbonyl chlorideAcetic AcidNot specified40 °C88% researchgate.net
Cyclopropyl(piperazin-1-yl)methanone, 5-bromo-2-fluorobenzoic acidHBTU, DIPEADMF25 °C75% researchgate.net

The carbonyl group of the cyclopropylcarbonyl moiety is then reduced. A common method employs sodium borohydride (B1222165) in an ether solvent, followed by the addition of boron trifluoride-ethyl ether. google.com After the reduction is complete, the reaction is quenched, and the product, N-Boc-4-(cyclopropylmethyl)piperazine, is isolated through extraction and concentration. google.com

The final step is the removal of the Boc protecting group. This is typically achieved by treating the N-Boc-4-(cyclopropylmethyl)piperazine with a strong acid, such as concentrated hydrochloric acid, in an alcohol solvent at a temperature of 40-60 °C. google.comjk-sci.com The reaction mixture is then basified with an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide, followed by extraction and concentration to yield the desired 1-cyclopropylmethyl piperazine. google.com The deprotection of the Boc group can also be achieved using trifluoroacetic acid in dichloromethane. jk-sci.com

Optimization of Reaction Conditions for Yield and Scalability

Efforts to optimize the synthesis of this compound have focused on improving yields, simplifying procedures, and ensuring scalability for industrial production. One patented method highlights the advantages of using readily available raw materials, low cost, simple operation, and high safety, resulting in good product quality and high yield suitable for large-scale production. google.com

Key parameters that are often optimized include the molar ratios of reactants and reagents. For instance, the molar ratio of cyclopropanecarbonyl chloride to N-Boc-piperazine is typically in the range of 1.1:1 to 1.3:1, and the molar ratio of triethylamine or pyridine to N-Boc-piperazine is between 1.5:1 and 2.0:1. google.com The reaction time for the initial acylation step is generally 2-4 hours. google.com

Exploration of Novel Synthetic Approaches for Piperazine Ring Construction Relevant to this compound Scaffolding

Beyond the established routes, researchers are exploring novel synthetic methodologies for constructing the piperazine ring, which could be adapted for the synthesis of this compound and its analogs. These new approaches often leverage transition-metal catalysis to achieve higher efficiency and stereoselectivity.

Transition-Metal-Catalyzed Cyclization and Amination Reactions

Transition-metal catalysis has emerged as a powerful tool in the synthesis of nitrogen-containing heterocycles, including piperazines. thieme-connect.comnih.gov Palladium-catalyzed reactions, in particular, have shown great promise in the modular synthesis of substituted piperazines. nih.govacs.org

One innovative method involves the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles. nih.govacs.org This process allows for the coupling of a propargyl unit with various diamine components to afford a wide range of piperazine derivatives in good to excellent yields and with high regio- and stereochemical control. nih.govacs.org The reactions are promoted by palladium catalysts under mild conditions, making this a versatile and efficient method for constructing the piperazine scaffold. nih.govacs.org

Another palladium-catalyzed approach involves the carboamination reaction between aryl or alkenyl halides and substituted ethylenediamine (B42938) derivatives. nih.gov This strategy has been successfully employed for the stereoselective preparation of enantiomerically enriched cis-2,6-disubstituted piperazines. nih.gov The mechanism is believed to proceed through oxidative addition of the halide to a Pd(0) complex, followed by transformation to an amido complex and subsequent cyclization. nih.gov

Furthermore, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed as a facile route to chiral disubstituted piperazin-2-ones, which can be conveniently converted to chiral piperazines without loss of optical purity. rsc.org

Table 2: Novel Transition-Metal-Catalyzed Approaches to Piperazine Synthesis

Catalytic SystemReaction TypeKey FeaturesReference
Palladium(0) / DPEphosDecarboxylative CyclizationMild conditions, high yields, excellent regio- and stereocontrol nih.govacs.org
Pd₂(dba)₃ / P(2-furyl)₃CarboaminationStereoselective synthesis of cis-2,6-disubstituted piperazines nih.gov
Palladium CatalystAsymmetric HydrogenationAccess to chiral piperazin-2-ones and piperazines rsc.org

These advanced synthetic methodologies offer promising alternatives to traditional routes, providing greater flexibility and efficiency in the synthesis of this compound and other valuable piperazine-containing compounds.

Microwave-Assisted and Photo-Redox Methodologies for Piperazine Formation

Modern synthetic chemistry has seen a significant shift towards methodologies that offer enhanced reaction rates, higher yields, and improved energy efficiency. In the context of constructing the piperazine scaffold, microwave-assisted synthesis and photo-redox catalysis have emerged as powerful tools.

Microwave-Assisted Synthesis:

A hypothetical microwave-assisted synthesis of a precursor to this compound could involve the reaction of a suitably substituted 1,2-diamine with a dielectrophile under microwave irradiation. The significant reduction in reaction time, often from hours to minutes, is a key advantage of this methodology. nih.gov

Photo-Redox Methodologies:

Visible-light photo-redox catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, offering a mild and efficient alternative to traditional methods. nih.govtcichemicals.com This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer processes, enabling the formation of radical intermediates that can participate in cyclization reactions to form the piperazine ring. nih.govtcichemicals.com

For the synthesis of substituted piperazines, photo-redox catalysis has been used to achieve C-H functionalization and the construction of the piperazine core. nih.govresearchgate.net For instance, a programmable approach to diversifiable piperazine cores has been developed using organic photo-redox catalysis, which avoids the need for pre-functionalized radical precursors. nih.gov This method involves the direct oxidation of a substrate followed by a radical cyclization with an in-situ generated imine. nih.gov Another strategy involves the site-selective C-H alkylation of existing piperazine compounds, allowing for the introduction of substituents at specific positions. nih.govresearchgate.net

A notable example is the Carboxylic Amine Protocol (CLAP), which utilizes an iridium photocatalyst for the construction of 2-substituted piperazines from glycine (B1666218) derivatives and aldehydes. tcichemicals.com This process involves the formation of an imine intermediate followed by a photoinitiated decarboxylative annulation to yield the piperazine ring. tcichemicals.com Such a strategy could be conceptually adapted for the synthesis of a 3-methyl-substituted piperazine precursor by selecting the appropriate starting materials.

MethodologyKey FeaturesPotential Application for this compound Synthesis
Microwave-Assisted Synthesis Rapid heating, reduced reaction times, improved yields. nih.govnih.govAccelerated cyclization of a diamine precursor to form the piperazine ring.
Photo-Redox Catalysis Mild reaction conditions, use of visible light, generation of radical intermediates. nih.govtcichemicals.comConstruction of the 3-methylpiperazine core via radical cyclization or late-stage C-H functionalization.

Modular Synthesis Strategies for Substituted Piperazines

Modular synthesis provides a powerful and flexible approach to generate libraries of structurally diverse compounds from a common set of building blocks. This strategy is particularly valuable for the synthesis of substituted piperazines, which are prevalent scaffolds in medicinal chemistry. nih.govacs.org

One efficient modular approach involves the use of titanium and zirconium catalysts for the synthesis of asymmetrically disubstituted piperazines from simple amines and alkynes. nih.gov This method is highly efficient, requiring minimal purification steps and no protecting groups, to produce 2,5-dialkylated piperazines in moderate to high yields. nih.gov While this specific example focuses on 2,5-disubstitution, the underlying principle of combining simple starting materials in a modular fashion can be extended to other substitution patterns.

Another modular strategy involves a palladium-catalyzed cyclization reaction that couples a propargyl unit with various diamine components. organic-chemistry.org This method provides highly substituted piperazines with excellent control over regiochemistry and stereochemistry. organic-chemistry.org For the synthesis of this compound, a modular approach could involve the coupling of a cyclopropylamine-containing fragment, a methyl-bearing fragment, and a two-carbon linker.

The synthesis of piperazines bearing substituents at both carbon and nitrogen atoms has been achieved through a sequential double Michael addition of nitrosoalkenes to primary amines, followed by a stereoselective reductive cyclization. researchgate.net This method offers a high degree of flexibility in introducing various substituents.

Furthermore, the ring-opening of cyclic sulfamidates with propargylic sulfonamides, followed by a gold-catalyzed cyclization, provides access to tetrahydropyrazines which can be further functionalized to generate diverse piperazine scaffolds. organic-chemistry.org

Modular StrategyKey ReactionBuilding BlocksApplicability to this compound
Ti/Zr-Catalyzed SynthesisCyclizationAmines, Alkynes nih.govAssembly of the piperazine core with the potential for methyl group incorporation.
Pd-Catalyzed CyclizationCyclizationPropargyl units, Diamines organic-chemistry.orgConstruction of the piperazine ring with defined substitution.
Double Michael AdditionMichael Addition, Reductive CyclizationNitrosoalkenes, Primary Amines researchgate.netFlexible introduction of cyclopropyl (B3062369) and methyl groups.
Cyclic Sulfamidate Ring-OpeningCyclizationCyclic sulfamidates, Propargylic sulfonamides organic-chemistry.orgGeneration of a piperazine scaffold for subsequent functionalization.

One-Pot Tandem Reactions and Green Chemistry Approaches

One-pot tandem reactions, where multiple transformations occur in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. nih.govacs.org These approaches align well with the principles of green chemistry by minimizing solvent usage and purification steps. nih.govnih.gov

A notable one-pot approach for piperazine synthesis involves the cleavage of the 1,4-diazabicyclo[2.2.2]octane (DABCO) ring. researchgate.netnih.gov This method allows for the synthesis of various piperazine derivatives by reacting DABCO with different electrophiles and nucleophiles. researchgate.net For example, a four-component reaction involving DABCO, alkyl bromides, secondary amines, and phenylisothiocyanate has been developed to produce isothiourea-tethered piperazine derivatives in a one-pot manner. nih.gov

Multicomponent reactions (MCRs) are another cornerstone of green and efficient synthesis. nih.gov A one-pot, four-component synthesis of novel isothiourea-ethylene-tethered-piperazine derivatives has been reported, highlighting the power of MCRs in rapidly building molecular complexity. nih.gov While not directly yielding this compound, these examples demonstrate the feasibility of designing one-pot tandem reactions for the synthesis of complex piperazines.

The synthesis of 3-substituted 4-piperidinones via a one-pot tandem oxidation-cyclization-oxidation process, followed by stereodivergent reduction to 3,4-disubstituted piperidines, showcases a sophisticated tandem approach that could be conceptually adapted for piperazine synthesis. nih.gov

Furthermore, the use of water as a solvent and microwave irradiation in a one-pot condensation reaction to synthesize pyrazolo[3,4-b]pyridine derivatives demonstrates a commitment to greener synthetic methods. rsc.org Such an approach, if applied to piperazine synthesis, would significantly reduce the environmental impact.

Tandem/One-Pot ApproachKey FeaturesGreen Chemistry Aspects
DABCO Ring Cleavage Utilizes a readily available starting material to generate substituted piperazines. researchgate.netnih.govAtom economy, reduced number of synthetic steps. nih.gov
Multicomponent Reactions (MCRs) Combines three or more reactants in a single step to form a complex product. nih.govHigh atom economy, operational simplicity, reduced waste. nih.gov
Tandem Oxidation-Cyclization Multiple bond-forming events occur sequentially in one pot. nih.govIncreased efficiency, reduced workup.
Microwave-Assisted One-Pot in Water Employs an environmentally benign solvent and energy-efficient heating. rsc.orgUse of water as a solvent, energy efficiency.

Stereoselective Synthesis Considerations for this compound

The presence of a chiral center at the C-3 position (bearing the methyl group) in this compound necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure or enriched products.

Strategies for Controlling Chirality at C-3 (Methyl Position)

Controlling the stereochemistry at the C-3 position of the piperazine ring is a significant challenge. While direct methods for the asymmetric synthesis of 3-methylpiperazine derivatives are not extensively documented, several strategies from related systems can be adapted.

One approach involves the use of chiral auxiliaries. For instance, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved using (R)-(–)-phenylglycinol as a chiral auxiliary. nih.gov This strategy involves the diastereoselective methylation of a 2-oxopiperazine intermediate, followed by reduction and removal of the auxiliary. nih.gov A similar strategy could be envisioned for the synthesis of 3-methylpiperazine, where a chiral auxiliary attached to one of the nitrogen atoms directs the introduction of the methyl group at the C-3 position.

Another strategy involves the use of chiral starting materials. A concise synthetic method for constructing 3-substituted piperazine-2-acetic acid esters starts from optically pure amino acids. mdpi.comnih.gov These are converted to chiral 1,2-diamines, which then undergo annulation to form the piperazine ring with high enantiomeric purity. mdpi.comnih.gov To synthesize enantiomerically pure 3-methylpiperazine, one could start with a chiral amino acid that would ultimately place the methyl group at the desired C-3 position.

Furthermore, catalytic asymmetric methods are highly desirable. While specific examples for the C-3 methylation of a piperazine precursor are scarce, the principles of asymmetric catalysis can be applied. For example, the catalytic enantioselective synthesis of α-tertiary piperazin-2-ones has been achieved through asymmetric allylation, demonstrating the potential of catalytic methods to create chiral centers in piperazine rings. nih.gov

StrategyDescriptionExample from Related Systems
Chiral Auxiliary A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction.Asymmetric synthesis of (R)-(+)-2-methylpiperazine using (R)-(–)-phenylglycinol. nih.gov
Chiral Pool Synthesis Utilizes readily available enantiomerically pure starting materials from nature.Synthesis of 3-substituted piperazine-2-acetic acid esters from optically pure amino acids. mdpi.comnih.gov
Catalytic Asymmetric Synthesis A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.Enantioselective synthesis of α-tertiary piperazin-2-ones via asymmetric allylation. nih.gov

Diastereoselective and Enantioselective Approaches in Related Piperazine Syntheses

The development of diastereoselective and enantioselective methods for the synthesis of substituted piperazines is an active area of research, providing valuable insights for the synthesis of chiral molecules like this compound.

Diastereoselective Approaches:

A highly diastereoselective intramolecular hydroamination has been used as a key step in a modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.orgnih.gov This reaction, catalyzed by palladium, proceeds with high diastereoselectivity to form the piperazine ring. nih.gov The synthesis of enantiomerically pure 5-substituted piperazine-2-acetic acid esters has also been achieved with high diastereoselectivity, leading to either cis or trans products that can be separated chromatographically. acs.org

An iridium-catalyzed regio- and diastereoselective synthesis of C-substituted piperazines has been developed based on the head-to-head coupling of imines. nih.govacs.org This atom-economical process allows for the selective formation of a single diastereoisomer. nih.govacs.org

Enantioselective Approaches:

Catalytic enantioselective methods are particularly attractive for the synthesis of chiral piperazines. A general, enantioselective synthesis of protected morpholines and piperazines has been developed based on a catalytic enantioselective α-chlorination of aldehydes. nih.gov

Furthermore, an asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones has been used to synthesize a variety of highly enantioenriched tertiary piperazin-2-ones. nih.gov These intermediates can then be converted to the corresponding tertiary piperazines.

The development of programmable piperazine synthesis using organic photoredox catalysis has also shown promise for creating stereochemically complex piperazine cores. researchgate.net

ApproachKey Reaction/MethodStereochemical Outcome
Intramolecular Hydroamination Palladium-catalyzed cyclization of an aminoalkene. organic-chemistry.orgnih.govHigh diastereoselectivity (trans). nih.gov
Iridium-Catalyzed Imine Coupling Head-to-head coupling of imines. nih.govacs.orgExcellent regio- and diastereoselectivity. nih.govacs.org
Asymmetric α-Chlorination Catalytic enantioselective α-chlorination of aldehydes. nih.govEnantioselective formation of piperazine precursors.
Asymmetric Allylic Alkylation Palladium-catalyzed decarboxylative allylic alkylation. nih.govHighly enantioenriched piperazin-2-ones. nih.gov

Chemical Transformations and Derivatization Strategies of 1 Cyclopropyl 3 Methylpiperazine

Derivatization at Nitrogen Atoms of the Piperazine (B1678402) Ring

The presence of a secondary amine in the piperazine ring of 1-Cyclopropyl-3-methylpiperazine allows for a wide array of derivatization reactions. The nitrogen at position 4 is the most accessible for these transformations due to the substitution at positions 1 and 3.

N-alkylation is a fundamental method for elaborating the piperazine scaffold. This can be achieved through two primary pathways: direct nucleophilic substitution or reductive amination.

Nucleophilic Substitution (SN2): In this classic approach, the secondary amine of the piperazine acts as a nucleophile, attacking an alkyl halide (e.g., R-Br, R-Cl) or an alkyl sulfonate (e.g., R-OMs, R-OTs) to form a new carbon-nitrogen bond. The reaction is typically performed in the presence of a base to neutralize the acid generated. In the synthesis of various pharmaceutical agents, related piperazine moieties are alkylated using methods such as the Buchwald–Hartwig reaction or by reaction with alkyl mesylates. mdpi.com

Reductive Amination: This powerful one-pot method involves the reaction of the piperazine with an aldehyde or a ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. chemrxiv.org A variety of reducing agents can be employed, including sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation. organic-chemistry.org This strategy is widely used in drug discovery for its broad substrate scope and operational simplicity. chemrxiv.orgorganic-chemistry.org For instance, the synthesis of the drug Cariprazine involves the N-alkylation of a piperazine derivative via reductive amination. mdpi.com

Reaction TypeReagentsDescription
Nucleophilic Substitution Alkyl Halides (R-X), Alkyl Mesylates (R-OMs), Base (e.g., K₂CO₃)The piperazine nitrogen directly displaces a leaving group on an alkyl substrate.
Reductive Amination Aldehyde or Ketone (R₂C=O), Reducing Agent (e.g., NaBH(OAc)₃)Forms a C-N bond via an intermediate iminium ion, which is subsequently reduced. chemrxiv.orgorganic-chemistry.org

The nucleophilic nitrogen of this compound readily reacts with acylating and sulfonylating agents to form robust amide and sulfonamide linkages, respectively.

Amidation: Reaction with acyl chlorides, anhydrides, or activated carboxylic acids (using coupling agents like DCC or EDC) yields N-acylpiperazines. These reactions are fundamental in creating peptide-like structures or introducing carbonyl functionalities. For example, libraries of piperazine-methanone conjugates have been synthesized by reacting piperazines with carboxylic acids to produce compounds with specific biological activities. rsc.org

Sulfonylation: Similarly, treatment with sulfonyl chlorides (e.g., R-SO₂Cl) in the presence of a base affords N-sulfonylpiperazines. The resulting sulfonamide group can act as a hydrogen bond acceptor and can impart specific physicochemical properties to the molecule. The synthesis of piperazine-integrated triazole conjugates has involved the creation of sulfonyl piperazine derivatives to explore their therapeutic potential. rsc.org

Reaction TypeReagentsProduct
Amidation Acyl Chloride (RCOCl), BaseN-acylpiperazine
Sulfonylation Sulfonyl Chloride (RSO₂Cl), BaseN-sulfonylpiperazine

The derivatization of the piperazine nitrogen is a cornerstone of modern drug discovery, used to fine-tune a molecule's pharmacological profile. The piperazine ring is a common scaffold in drugs targeting various receptors and enzymes. mdpi.comontosight.ai

N-substituted piperazine derivatives are integral to a wide range of approved drugs, including kinase inhibitors and antipsychotics. mdpi.com For example, functional groups can be introduced to:

Enhance Potency: By adding substituents that create favorable interactions with a biological target.

Improve Pharmacokinetics: By modifying properties like solubility, permeability, and metabolic stability.

Target Specific Receptors: The synthesis of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives has been pursued to create compounds with cytotoxic and tubulin polymerization inhibition properties. rsc.org

Functional Group/MoietyIntended Application/EffectExample Context
Aromatic/Heteroaromatic Rings Target binding (e.g., kinase inhibition), modifying electronic propertiesFound in numerous FDA-approved drugs containing a piperazine core. mdpi.com
Triazole Conjugates Cytotoxic activity, tubulin polymerization inhibitionDesign of anticancer agents. rsc.org
Complex Alkyl Chains Improve potency and lipophilicityOptimization of receptor antagonists. researchgate.net

Transformations Involving the Cyclopropyl (B3062369) Moiety

The cyclopropyl group is a three-membered carbocycle known for its significant ring strain, which imparts unique chemical properties. beilstein-journals.org It is often used in medicinal chemistry as a bioisostere for other groups, such as alkenes or gem-dimethyl groups. scientificupdate.com

The cyclopropyl ring is generally considered a stable functional group under many synthetic conditions. Its C-H bonds are shorter and stronger than those in typical alkanes, and it has a high C-H bond dissociation energy. hyphadiscovery.comnih.gov This inherent stability makes the cyclopropyl group less susceptible to oxidative metabolism by enzymes like cytochrome P450 (CYP). hyphadiscovery.com For this reason, the strategic placement of a cyclopropyl ring is a common tactic in drug design to block metabolic hotspots and enhance a compound's half-life. scientificupdate.comnih.gov

However, the stability is not absolute. When attached directly to an amine, the cyclopropyl group can be susceptible to metabolic transformations that may lead to the formation of reactive metabolites through bioactivation pathways. hyphadiscovery.com

Despite its general stability, the high ring strain of the cyclopropyl group allows it to undergo ring-opening reactions under specific, often energetic, conditions. beilstein-journals.orgnih.gov These transformations typically proceed through radical or cationic intermediates.

Radical Ring-Opening: The cyclopropyl ring can open in the presence of radical initiators. researchgate.netnih.gov For instance, a radical generated on an adjacent atom can trigger the β-scission of the three-membered ring, leading to a more stable, open-chain radical intermediate. beilstein-journals.orgnih.gov This reactivity has been harnessed in various oxidative radical ring-opening/cyclization reactions to synthesize more complex cyclic systems. nih.govresearchgate.net

Photochemical Reactions: The cyclopropylamine (B47189) moiety can be activated by light. N-aryl cyclopropylamines have been shown to undergo a formal [3+2] cycloaddition with olefins under photochemical conditions, a process that involves the ring-opening of the cyclopropane (B1198618) to form a cyclopentane (B165970) derivative. chemrxiv.org

Acid-Catalyzed Ring-Opening: While generally stable to acid, severe conditions or specific structural arrangements (like in cyclopropylcarbinol systems) can promote acid-catalyzed ring-opening to form homoallylic species. researchgate.net

ConditionMechanismOutcome
Radical Initiators Radical-mediated β-scissionRing-opening to form an alkyl radical intermediate. beilstein-journals.orgnih.gov
Photochemical Activation Single Electron Transfer (SET)Ring-opening and cycloaddition with other unsaturated systems. chemrxiv.org
Strongly Acidic Conditions Cationic rearrangementRing-opening to form homoallylic systems. researchgate.net
Metabolism (in some cases) Enzymatic oxidation (e.g., by CYP enzymes)Potential for ring-opening and formation of reactive metabolites. hyphadiscovery.com

Modifications at Carbon Atoms of the Piperazine Ring

The direct functionalization of sp³ C–H bonds on the piperazine ring is an attractive but difficult strategy for introducing structural diversity. beilstein-journals.org Unlike the more established methods for N-substitution, C-H activation on the piperazine core is complicated by the presence of two basic nitrogen atoms, which can interfere with many catalytic systems that are effective on other N-heterocycles like piperidines. mdpi.combeilstein-journals.org The carbon atoms most susceptible to functionalization are those alpha (α) to the nitrogen atoms (C2, C6, and C5) due to the electronic influence of the adjacent heteroatom. For this compound, the carbon positions available for substitution are C2, C5, and C6. The existing substituents—a cyclopropyl group at N1 and a methyl group at C3—introduce asymmetry, making regioselective functionalization a key challenge.

Several modern synthetic methods can be applied to introduce new substituents onto the carbon framework of the piperazine ring. These techniques generally involve the generation of a reactive intermediate at a specific carbon, which is then trapped by an electrophile.

Direct Lithiation and Trapping One of the most established methods for functionalizing the α-carbon of N-heterocycles is deprotonation with a strong base, typically an organolithium reagent like sec-butyllithium (B1581126) (s-BuLi), to form a carbanion, followed by quenching with an electrophile. beilstein-journals.org For this strategy to be effective on this compound, the secondary amine at N4 would first need to be protected, commonly with a tert-butoxycarbonyl (Boc) group. This N-Boc protecting group is crucial as it directs lithiation to the adjacent α-carbons (C5 and C6). mdpi.combeilstein-journals.org

O'Brien and coworkers have demonstrated that N-Boc piperazines can be effectively deprotonated using s-BuLi, even at process-friendly temperatures of -30 °C, without the need for a diamine ligand like TMEDA. beilstein-journals.org The resulting lithiated intermediate can be trapped with a variety of electrophiles to install new functional groups. beilstein-journals.org

Table 1: Examples of α-C–H Functionalization of N-Boc-Piperazine Derivatives via Lithiation

Starting Material Reagents Electrophile Product Yield Reference
N-Boc-N'-benzylpiperazine 1. s-BuLi, THF, -30 °C TMSCl α-Trimethylsilyl derivative 85% beilstein-journals.org
N-Boc-N'-benzylpiperazine 1. s-BuLi, THF, -30 °C MeO₂CCl α-Carbomethoxy derivative 71% beilstein-journals.org
N-Boc-N'-benzylpiperazine 1. s-BuLi, THF, -30 °C DMF α-Formyl derivative 75% beilstein-journals.org

This table presents data for model N-Boc-piperazine systems to illustrate the potential of the lithiation-trapping methodology.

Photoredox Catalysis Visible-light photoredox catalysis has emerged as a powerful and mild tool for C-H functionalization. mdpi.comresearchgate.net This approach avoids the use of strong bases and operates through the generation of radical intermediates. MacMillan and coworkers pioneered the photoredox-catalyzed α-arylation of N-Boc piperazine with electron-deficient arenes. mdpi.comencyclopedia.pub The mechanism involves the single-electron oxidation of the piperazine by an excited photocatalyst (e.g., Ir(ppy)₃), followed by deprotonation at an α-carbon to form an α-amino radical. This radical then engages in C-C bond formation with the coupling partner. mdpi.comencyclopedia.pub This method has been successfully extended to α-vinylation and α-heteroarylation reactions. beilstein-journals.orgnih.gov

Applying this to N-Boc-1-cyclopropyl-3-methylpiperazine would likely lead to functionalization at the C5 or C6 positions, which are α to the Boc-protected nitrogen.

Achieving regioselectivity in the functionalization of an asymmetrically substituted scaffold like this compound is a significant synthetic challenge. The outcome of a C-H functionalization reaction is dictated by a combination of steric and electronic factors imposed by the existing substituents.

The target molecule has three distinct C-H bonds on the piperazine backbone that could potentially be functionalized:

C2-H: Positioned between the N1-cyclopropyl and C3-methyl groups. This site is sterically hindered.

C5-H: Alpha to the N4 amine and trans to the C3-methyl group.

C6-H: Alpha to both the N1-cyclopropyl and N4-amine groups.

Directing Group Strategies The most reliable method for controlling regioselectivity is the use of a directing group. beilstein-journals.org In the case of this compound, the secondary amine at N4 is the ideal handle for introducing such a group. After protection (e.g., with Boc), functionalization is directed to the adjacent C5 and C6 positions. The selectivity between C5 and C6 would then be influenced by the steric bulk of the N1-cyclopropyl group versus the C3-methyl group, and the specific catalytic system employed. The C6 position, being α to both nitrogen atoms, might exhibit unique reactivity, but is also flanked by the N1-cyclopropyl group, potentially favoring substitution at the less hindered C5 position.

Transition-Metal-Catalyzed C-H Activation Transition-metal catalysis offers another avenue for regioselective functionalization, often guided by a chelating directing group. For instance, attaching a pyridinyl group to the N4 nitrogen can direct a rhodium catalyst to perform carbonylation at an adjacent C-H bond. mdpi.com While this has been demonstrated on simpler piperazines, it highlights a powerful strategy for achieving regiocontrol. mdpi.com

Table 2: Examples of Regiocontrolled C-H Functionalization of Piperazines

Substrate Catalyst/Reagents Coupling Partner Product Notes on Regioselectivity Reference
N-Boc-piperazine Ir(ppy)₃, NaOAc 1,4-Dicyanobenzene α-Arylated piperazine Functionalization occurs α to the N-Boc group. mdpi.comencyclopedia.pub
N-Boc-piperazine Ir(ppy)₃, NaOAc Vinyl sulfone α-Vinylated piperazine Functionalization occurs α to the N-Boc group. beilstein-journals.org

This table showcases methods where regioselectivity is achieved on model piperazine systems, illustrating principles applicable to this compound.

Ultimately, the selective introduction of new substituents onto the carbon backbone of this compound would require careful selection of protecting groups, directing groups, and catalytic systems to overcome the inherent challenges of piperazine chemistry and the specific steric and electronic biases of the molecule.

1 Cyclopropyl 3 Methylpiperazine As a Strategic Synthetic Intermediate and Building Block

Role of 1-Cyclopropyl-3-methylpiperazine in the Synthesis of Complex Organic Molecules

This compound serves as a crucial component in the construction of intricate molecular architectures, most notably in the development of targeted cancer therapies and next-generation antibiotics.

This compound is a key intermediate in the synthesis of Volasertib, a polo-like kinase 1 (Plk1) inhibitor investigated for the treatment of acute myeloid leukemia. A patented method for preparing this intermediate involves a multi-step process starting from N-Boc-piperazine and cyclopropanecarbonyl chloride. google.com The process is designed for large-scale production with high yield and purity, underscoring the industrial importance of this compound. google.com

Table 1: Synthetic Route to this compound

StepStarting MaterialsReagentsProduct
1 N-Boc-piperazine, Cyclopropanecarbonyl chlorideTriethylamine (B128534) or Pyridine (B92270)N-Boc-N'-cyclopropylcarbonyl-piperazine
2 N-Boc-N'-cyclopropylcarbonyl-piperazineSodium borohydride (B1222165), Boron trifluoride-ethyl etherN-Boc-1-cyclopropylmethyl-piperazine
3 N-Boc-1-cyclopropylmethyl-piperazineConcentrated hydrochloric acid, Sodium hydroxide (B78521) or Potassium hydroxideThis compound

This table outlines a synthetic pathway to this compound, an important intermediate for Volasertib.

The this compound moiety is a defining feature of several fourth-generation fluoroquinolone antibiotics, including Gatifloxacin. nih.govnewdrugapprovals.org In the synthesis of Gatifloxacin, 2-methylpiperazine (B152721) (a precursor to this compound) is condensed with a cyclopropyl-fluoro-quinolone carboxylic acid derivative. newdrugapprovals.orggoogle.com This reaction highlights the role of the substituted piperazine (B1678402) in modulating the antibacterial spectrum and pharmacokinetic properties of the final drug. nih.gov The synthesis can be optimized to be a one-pot process, improving efficiency and yield. newdrugapprovals.org

Design and Synthesis of Advanced Scaffolds Incorporating the this compound Moiety

The unique structural features of this compound make it an attractive building block for the design of novel molecular scaffolds with diverse pharmacological applications.

The piperazine core of this compound provides a versatile handle for chemical modification, allowing for its conjugation with various pharmacologically active groups. nih.gov This strategy is extensively used in structure-activity relationship (SAR) studies to probe the molecular interactions between a drug candidate and its biological target. nih.gov For instance, in the development of fluoroquinolones, modifications at the piperazine nitrogen have been shown to significantly impact antibacterial potency and spectrum. nih.gov

The concept of "lead-like" chemical space guides the design of compound libraries with properties amenable to optimization into clinical candidates. mdpi.com Modular synthetic approaches that utilize building blocks like this compound are instrumental in populating this space. By systematically combining this piperazine derivative with other fragments, chemists can rapidly generate a diverse collection of molecules with favorable physicochemical properties for drug discovery. mdpi.com

Comparison with Other Methylpiperazine Isomers and Their Synthetic Utility

The position of the methyl group on the piperazine ring significantly influences the synthetic utility and biological activity of the resulting compounds.

IsomerKey Synthetic ApplicationsNotable Features in Drug Molecules
This compound Synthesis of Gatifloxacin and its analogs. nih.govgoogle.comThe chiral center at the 3-position can influence stereospecific interactions with biological targets.
N-methylpiperazine Used in the synthesis of Levofloxacin. google.comA common building block in many CNS-active drugs and other therapeutic agents. mdpi.com

This table provides a comparative overview of the synthetic applications of different methylpiperazine isomers.

Advanced Analytical Characterization Methodologies in 1 Cyclopropyl 3 Methylpiperazine Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable tools for probing the molecular structure of 1-cyclopropyl-3-methylpiperazine. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition, connectivity, and functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of this compound. muni.cz ¹H NMR provides information on the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon framework.

In the ¹H NMR spectrum of a related compound, 1-methylpiperazine (B117243), the protons of the piperazine (B1678402) ring typically appear as multiplets in the range of 3.75–3.80 ppm, with the methyl group protons showing a singlet at approximately 3.36 ppm. muni.cz For this compound, the spectrum would be more complex due to the presence of the cyclopropyl (B3062369) group and the methyl group at the 3-position. The cyclopropyl protons would exhibit characteristic signals at high field (upfield), a consequence of the ring strain and anisotropic effects of the cyclopropane (B1198618) ring. dtic.mil The chemical shifts and coupling constants of these protons are sensitive to their stereochemical relationship (cis/trans) to other substituents on the cyclopropane ring. dtic.mil

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. For 1-methylpiperazine, the piperazine ring carbons resonate around 58.55 ppm and 38.38 ppm, while the methyl carbon appears at approximately 52.62 ppm. muni.cz In the case of this compound, additional signals corresponding to the cyclopropyl ring carbons and the C3-methyl group would be observed. The unique electronic environment of the cyclopropyl carbons would result in distinct chemical shifts.

¹H NMR Data for a Related Piperazine Derivative (1-methylpiperazine)
Assignment Chemical Shift (δ) in ppm
Piperazine ring protons3.75–3.80 (m)
Methyl group protons3.36 (s)
Data obtained from a study on 1-alkyl-1-methylpiperazine-1,4-diium salts. muni.cz
¹³C NMR Data for a Related Piperazine Derivative (1-methylpiperazine)
Assignment Chemical Shift (δ) in ppm
Piperazine ring carbons58.55, 38.38
Methyl group carbon52.62
Data obtained from a study on 1-alkyl-1-methylpiperazine-1,4-diium salts. muni.cz

Mass Spectrometry (MS, HRMS, LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. For instance, the calculated exact mass of the protonated form of 1-methylpiperazine ([M+H]⁺) is 115.197 Da, with a found value of 115.196 Da, demonstrating the precision of this technique. muni.cz

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Electron ionization (EI) is a common ionization technique that induces fragmentation of the molecule. The resulting fragments are characteristic of the compound's structure and can be used to confirm the presence of the cyclopropyl and methylpiperazine moieties.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it a highly sensitive and selective method for analyzing complex mixtures containing this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. muni.cz The absorption of infrared radiation or the scattering of laser light provides a characteristic spectrum that acts as a molecular fingerprint.

The IR spectrum of piperazine derivatives will show characteristic peaks corresponding to C-H stretching vibrations of the alkyl and cyclopropyl groups, as well as C-N stretching and N-H bending vibrations of the piperazine ring. For example, a study on 1-alkyl-1-methylpiperazine-1,4-diium salts reported the use of both FT-IR and FT-Raman spectroscopy for vibrational analysis. muni.cz The specific frequencies of these vibrations can be influenced by the substitution pattern on the piperazine ring.

Chromatographic Techniques for Separation and Quantification in Research Studies

Chromatographic methods are essential for separating this compound from other compounds in a mixture and for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-performance liquid chromatography (HPLC) is a widely used technique for assessing the purity of this compound and for separating it from potential isomers or impurities. unodc.org By selecting the appropriate stationary phase (column) and mobile phase, a high degree of separation can be achieved. A UV detector is commonly used for detection, as the piperazine ring exhibits some UV absorbance. HPLC is a major separation technique used in forensic drug analysis for piperazine derivatives. unodc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that is particularly useful for the analysis of volatile compounds like this compound. unodc.org In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a gas chromatograph. The separated components then enter a mass spectrometer, which provides mass and fragmentation data for identification.

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is a powerful technique that allows for the unambiguous determination of the atomic arrangement within a crystal. The process involves irradiating a single crystal of a compound with a focused beam of X-rays and analyzing the resulting diffraction pattern. This pattern arises from the constructive interference of the X-rays scattered by the electron clouds of the atoms in the crystal lattice. By measuring the intensities and positions of the diffracted beams, researchers can reconstruct a three-dimensional electron density map of the molecule, from which the precise coordinates of each atom can be determined.

While a specific, publicly available crystal structure for a derivative of this compound could not be identified in a comprehensive search of scientific literature, the principles of its structural determination can be understood by examining related piperazine-containing compounds. For a derivative of this compound to be analyzed by this method, it would first need to be synthesized and then crystallized to produce a high-quality single crystal suitable for diffraction experiments.

The expected findings from such an analysis would provide critical insights into several structural features:

Conformation of the Piperazine Ring: The piperazine ring typically adopts a chair conformation, which is the most stable arrangement to minimize steric strain. X-ray crystallography would confirm the specific chair conformation and determine the precise bond lengths and angles within the ring.

Intermolecular Interactions: The crystal packing is dictated by various non-covalent interactions such as hydrogen bonds, van der Waals forces, and in some cases, π-π stacking if aromatic moieties are present in the derivative. Identifying these interactions is key to understanding the solid-state properties of the compound.

Illustrative Data from a Related Piperazine Derivative:

To illustrate the type of data obtained from an X-ray crystallographic study, the following table presents crystallographic data for a related N,N'-disubstituted piperazine derivative, 1,4-Diphenethylpiperazine. Current time information in Bangalore, IN. This compound shares the core piperazine ring, providing a relevant example of the structural parameters that would be determined for a derivative of this compound.

Parameter 1,4-Diphenethylpiperazine
Crystal System Monoclinic
Space Group C2/c
a (Å) 17.9064(13)
b (Å) 6.2517(5)
c (Å) 14.9869(11)
β (°) ** 90.613(4)
Volume (ų) **1677.6(2)
Z 4

Table 1: Crystallographic data for 1,4-Diphenethylpiperazine, a representative N,N'-disubstituted piperazine. Current time information in Bangalore, IN. Data such as this provides a detailed fingerprint of the compound's solid-state structure.

The detailed structural information obtained from X-ray crystallography, including bond lengths, bond angles, and torsion angles, would be compiled into a crystallographic information file (CIF). This standardized format allows for the data to be readily shared and visualized using specialized software, contributing to the broader scientific community's understanding of this class of compounds.

Computational and Theoretical Investigations of 1 Cyclopropyl 3 Methylpiperazine

Density Functional Theory (DFT) Studies

DFT has become a standard method in computational chemistry for investigating the electronic properties of molecules. For 1-Cyclopropyl-3-methylpiperazine, such studies would provide fundamental insights into its reactivity and stability.

Electronic Structure Analysis: HOMO-LUMO Gap and Stability

A key aspect of DFT studies is the determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap generally implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the presence of the electron-donating methyl group and the strained cyclopropyl (B3062369) ring would influence the electron density distribution and thus the energies of the molecular orbitals. A hypothetical DFT study would precisely quantify this gap, offering a predictive measure of its stability.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. The MEP map visually represents the electrostatic potential on the electron density surface. For this compound, an MEP map would likely show regions of negative potential (electron-rich) around the nitrogen atoms of the piperazine (B1678402) ring, indicating their propensity to act as hydrogen bond acceptors or nucleophiles. Conversely, regions of positive potential would be expected around the hydrogen atoms. This information is crucial for understanding how the molecule might interact with other molecules, including biological targets.

Prediction of Spectroscopic Parameters (NMR, IR)

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For this compound, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies would be invaluable. The predicted NMR spectra would help in assigning the signals to specific protons and carbons in the molecule, while the calculated IR spectrum would identify the characteristic vibrational modes associated with its functional groups, such as the C-N stretching of the piperazine ring and the C-H vibrations of the cyclopropyl and methyl groups.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the three-dimensional structure and dynamic behavior of molecules, which are essential for understanding their function, particularly in a biological context.

Conformational Analysis of the Cyclopropylpiperazine Ring System

The piperazine ring can adopt several conformations, most commonly chair and boat forms. The presence of substituents, such as the cyclopropyl and methyl groups in this compound, will influence the relative stability of these conformers. A detailed conformational analysis, using molecular mechanics or quantum mechanics methods, would identify the lowest energy conformers and the energy barriers for interconversion between them. This is critical as the biological activity of a molecule is often dependent on its specific three-dimensional shape.

Docking Studies to Elucidate Potential Molecular Interactions in Theoretical Models

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. If this compound were being investigated as a potential therapeutic agent, docking studies would be performed to understand how it might interact with the active site of a target protein. These studies would reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity. For instance, the nitrogen atoms of the piperazine ring could act as hydrogen bond acceptors, while the cyclopropyl and methyl groups could engage in hydrophobic interactions. Such studies are fundamental in rational drug design and for predicting the potential efficacy of a compound. nih.govmdpi.com

Reactivity and Stability Predictions

Computational chemistry provides powerful tools for predicting the reactivity and stability of a molecule like this compound. These predictions are derived from the electronic structure of the molecule, which can be calculated using various quantum-mechanical methods.

The reactivity of a molecule is often related to its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability, with a larger gap suggesting higher stability and lower reactivity.

For nitrogen-containing heterocycles, properties such as proton affinity and the energies of lone pair electrons are crucial descriptors of reactivity. nih.gov Computational models can predict these properties with a high degree of accuracy. For instance, a study on various nitrogen-containing heterocycles demonstrated a strong correlation between calculated electronic state descriptors and experimental proton affinity. nih.gov

To illustrate how such data would be presented, the following table provides hypothetical calculated electronic properties for this compound, based on methodologies applied to similar compounds.

Table 1: Hypothetical Electronic Properties of this compound

ParameterHypothetical ValueSignificance
Energy of HOMO-6.5 eVIndicates potential for electron donation
Energy of LUMO1.2 eVIndicates potential for electron acceptance
HOMO-LUMO Gap7.7 eVSuggests high chemical stability
Calculated Proton Affinity950 kJ/molPredicts basicity

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Related Scaffolds

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and chemical research. nih.gov These methods aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov While no specific QSAR models for this compound were found, the principles are broadly applicable.

Theoretical Frameworks for SAR Analysis

The fundamental premise of Structure-Activity Relationship (SAR) analysis is that the biological activity of a compound is a function of its molecular structure. nih.gov Computational SAR analysis often begins with molecular docking, a method used to predict the preferred orientation of a molecule when bound to a receptor. uni.lu This provides insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to biological activity.

Pharmacophore modeling is another key technique. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to exert a specific biological effect. For piperazine-containing compounds, which are common in medicinal chemistry, pharmacophore models often include features like hydrogen bond acceptors, hydrogen bond donors, and hydrophobic centers.

Predictive Modeling of Chemical Behavior

Predictive QSAR models are developed by correlating variations in the structural properties of a group of molecules with changes in their observed biological activity. These structural variations are quantified using molecular descriptors, which can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).

For piperazine derivatives, QSAR models have been successfully developed to predict various activities. For example, 2D-QSAR and 3D-QSAR models for a series of aryl alkanol piperazine derivatives showed statistically significant correlations with their antidepressant activities. cymitquimica.com These models identified key descriptors influencing their biological function. cymitquimica.com Similarly, 3D-QSAR studies on other piperazine derivatives have correlated electrostatic and steric fields with their antihistamine and antibradykinin effects. nih.gov

The development of a predictive QSAR model typically involves the following steps, which are illustrated with hypothetical data in the table below.

Table 2: Illustrative Steps and Metrics for a Hypothetical QSAR Model of Piperazine Derivatives

StepDescriptionExample Metric/Value
Dataset SelectionA series of piperazine analogs with known biological activity is chosen.50 compounds
Descriptor CalculationVarious molecular descriptors are calculated for each compound.Molecular Weight, LogP, Polar Surface Area, etc.
Model BuildingA mathematical model is created using statistical methods like multiple linear regression or partial least squares.Activity = c0 + c1Descriptor1 + c2Descriptor2 + ...
Model ValidationThe predictive power of the model is assessed using statistical metrics.r² > 0.6, q² > 0.5

The resulting QSAR models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding further research and development.

Future Research Directions and Prospects for 1 Cyclopropyl 3 Methylpiperazine

Development of More Sustainable and Efficient Synthetic Routes

The demand for 1-Cyclopropyl-3-methylpiperazine, especially as an intermediate for active pharmaceutical ingredients, necessitates synthetic methods that are not only high-yielding but also cost-effective, safe, and scalable for industrial production. google.com Current research directions are focused on improving upon existing methods to enhance their sustainability and efficiency.

A patented method highlights a practical three-step approach that addresses many of these concerns. google.com This process begins with the acylation of N-Boc-piperazine using cyclopropanecarbonyl chloride. The resulting amide is then reduced, and the final step involves the removal of the Boc protecting group to yield the target compound. google.com The advantages of this route include the use of readily available and low-cost raw materials, simple operational procedures, high safety standards, and good product quality with high yields, making it suitable for large-scale manufacturing. google.com

Future work will likely focus on optimizing this and other pathways by exploring alternative reducing agents that are more environmentally benign, investigating one-pot procedures to minimize intermediate isolation steps, and developing catalytic methods to reduce waste and improve atom economy.

Table 1: Overview of an Efficient Synthetic Route for this compound google.com

Step Starting Materials Reagents Product Key Advantages
1. Acylation N-Boc-piperazine, Cyclopropanecarbonyl chloride Triethylamine (B128534) or Pyridine (B92270) 4-(cyclopropanecarbonyl)piperazine-1-carboxylic acid tert-butyl ester Use of low-cost, readily available materials.
2. Reduction 4-(cyclopropanecarbonyl)piperazine-1-carboxylic acid tert-butyl ester Sodium borohydride (B1222165), Boron trifluoride-ethyl ether N-Boc-4-(cyclopropylmethyl)piperazine High yield and good product quality.

Exploration of Novel Derivatives with Enhanced Structural Features

The this compound core is a versatile scaffold for generating new molecular entities with potentially improved pharmacological profiles. The exploration of novel derivatives is a key area of future research. The chiral nature of the 3-methylpiperazine moiety, often introduced using precursors like (S)-1-Boc-3-methylpiperazine, is crucial for creating stereospecific interactions with biological targets. sigmaaldrich.com This precursor is a reactant used in the synthesis of various biologically active molecules, including opioid receptor antagonists and CCR5 antagonists with anti-HIV-1 activity. sigmaaldrich.comchemicalbook.com

Future derivatization strategies will likely focus on several key areas:

N-Substitution: Modifying the second nitrogen atom of the piperazine (B1678402) ring with diverse alkyl, aryl, or acyl groups can significantly alter a compound's properties, such as its solubility, basicity, and ability to form hydrogen bonds.

Bioisosteric Replacement: Replacing the cyclopropyl (B3062369) group with other small, constrained ring systems could fine-tune the conformational rigidity and lipophilicity of the molecule.

Scaffold Hopping: Using the this compound fragment as a starting point to build more complex, polycyclic systems.

These explorations aim to develop derivatives with enhanced potency, selectivity, and pharmacokinetic properties for a range of therapeutic targets. mdpi.com

Advanced Computational Studies for Rational Design of New Molecular Architectures

Modern drug discovery increasingly relies on computational methods to guide the design of new molecules, saving significant time and resources. For a scaffold like this compound, advanced computational studies are a promising avenue for future research. Techniques such as molecular docking and molecular dynamics simulations can be employed to predict how derivatives will interact with specific protein targets. nih.gov

For instance, studies on other piperazine-based compounds have successfully used these methods to understand their binding to receptors like the sigma-1 receptor (S1R). nih.gov Docking analyses can elucidate the binding mode, while molecular dynamics simulations reveal the stability of the ligand-protein complex and identify crucial amino acid interactions. nih.gov By applying these computational tools to this compound and its virtual derivatives, researchers can rationally design new molecular architectures with a higher probability of biological activity. This approach allows for the pre-screening of large virtual libraries of compounds, prioritizing the most promising candidates for chemical synthesis and biological testing.

Strategic Integration into Diverse Synthetic Programs for Complex Molecules

The utility of this compound extends beyond its own potential bioactivity to its role as a critical building block in the synthesis of more complex molecules. google.com Its incorporation into larger structures is a strategic way to introduce a specific combination of rigidity, chirality, and basicity. A prime example is its use as an intermediate in the synthesis of Volasertib, a drug developed for acute myeloid leukemia. google.com

Synthetic strategies for integrating piperazine moieties into larger frameworks are well-established and include methods like nucleophilic aromatic substitution (SNAr) and reductive amination. mdpi.com The piperazine nitrogen can act as a nucleophile, attacking electrophilic centers to form new carbon-nitrogen bonds, thereby tethering the fragment to a larger molecular scaffold. mdpi.com Future research will continue to leverage this reactivity, incorporating the this compound unit into diverse synthetic programs aimed at creating novel therapeutics, agrochemicals, and materials.

Table 2: Common Strategies for Integrating Piperazine Moieties in Synthesis mdpi.com

Reaction Type Description Example Application
Nucleophilic Aromatic Substitution (SNAr) The piperazine nitrogen attacks an electron-deficient aromatic ring, displacing a leaving group. Synthesis of Netupitant, where N-methylpiperazine is added to a pyridine derivative.
Nucleophilic Alkylation The piperazine nitrogen attacks an alkyl halide or sulfonate. Synthesis of Flibanserin, involving the alkylation of a piperazine derivative.
Reductive Amination The piperazine reacts with an aldehyde or ketone to form an iminium ion, which is then reduced to an amine. A common method for forming C-N bonds under mild conditions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.